

LML134: A Technical Guide on its Potential in Neurological Disorders

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Compound of Interest		
Compound Name:	LML134	
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Abstract

LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist that was under development for the treatment of excessive sleepiness, particularly in the context of shift work disorder (SWD). As an inverse agonist, **LML134** was designed to modulate the activity of the H3 receptor, a key presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. This document provides a comprehensive overview of the available technical information on **LML134**, including its mechanism of action, preclinical and clinical findings, and its potential therapeutic applications in neurological disorders. While the clinical development of **LML134** for sleep-related disorders was discontinued by its sponsor for reasons unrelated to safety, the data gathered provides valuable insights into the therapeutic potential of targeting the H3 receptor.

Introduction

Excessive daytime sleepiness is a debilitating symptom of several neurological and psychiatric disorders, significantly impacting patients' quality of life and daily functioning. **LML134** was developed as a novel therapeutic agent to promote wakefulness by acting as an inverse agonist at the histamine H3 receptor. The H3 receptor is predominantly expressed in the central nervous system and functions as an autoreceptor on histaminergic neurons, as well as a heteroreceptor on other neuronal populations, to inhibit the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine. By acting as an inverse

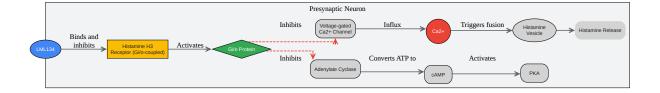


agonist, **LML134** was intended to decrease the constitutive activity of the H3 receptor, thereby increasing the release of these wakefulness-promoting neurotransmitters.

Mechanism of Action

LML134 is a histamine H3 receptor inverse agonist. This means it binds to the H3 receptor and reduces its basal level of activity. The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o alpha subunit. The constitutive activity of the H3 receptor leads to a tonic inhibition of neurotransmitter release. By inhibiting this activity, **LML134** is expected to increase the synthesis and release of histamine and other neurotransmitters involved in arousal and cognitive processes. This mechanism was designed for rapid brain penetration and fast disengagement from the receptor to provide a wake-promoting effect during the day without causing insomnia at night.[1]

Signaling Pathway of LML134 at the Histamine H3 Receptor



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Caption: **LML134** Mechanism of Action at the H3 Receptor.

Quantitative Data Summary

While detailed quantitative results from the clinical trials are not fully available in the public domain, the following tables summarize the key findings based on accessible information.



Table 1: LML134 Clinical Trial (CLML134X2201) Overview

Parameter	Description
Trial ID	CLML134X2201 (NCT03141086)[2]
Indication	Shift Work Disorder (SWD)
Primary Objective	To assess the wakefulness-promoting effect of LML134 compared to placebo.[3]
Primary Endpoint	Multiple Sleep Latency Test (MSLT)[3]
Number of Participants	24[4]
Key Outcomes	Participants were reported to be less sleepy after taking LML134 compared to placebo.[4]
Common Adverse Event	Headache[4]
Trial Status	Terminated early by the sponsor for reasons not related to safety.[4]

Table 2: LML134 Preclinical Pharmacokinetics in Rats

Parameter	Value
Time to Maximum Concentration (tmax)	0.5 hours[2]
Fraction Absorbed	44%[2]
Terminal Half-life (IV)	0.44 hours[2]
Plasma Protein Binding (Fu)	39.0%[2]

Table 3: LML134 In Vitro Activity

Assay	Ki (nM)
hH3R cAMP Assay	0.3[2]
hH3R Binding Assay	12[2]



Experimental Protocols

Detailed experimental protocols for the **LML134** studies are not publicly available. The following are generalized descriptions based on standard methodologies and information from trial summaries.

Multiple Sleep Latency Test (MSLT) Protocol (Adapted from Clinical Trial CLML134X2201)

The MSLT is a standardized test to objectively measure daytime sleepiness.

- Procedure:
 - Participants are given four or five 20-minute nap opportunities at 2-hour intervals throughout the day.
 - The time it takes for the participant to fall asleep (sleep latency) is recorded for each nap.
 - The mean sleep latency across all naps is calculated. A shorter mean sleep latency indicates a higher level of sleepiness.
 - The occurrence of sleep-onset REM periods (SOREMPs) is also noted.

H3 Receptor Occupancy Study using Positron Emission Tomography (PET)

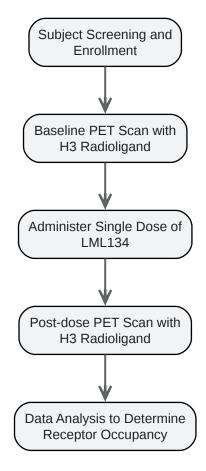
This study aimed to determine the extent to which **LML134** binds to H3 receptors in the brain at different doses.

- General Procedure:
 - A radiolabeled tracer that binds to H3 receptors is administered to healthy volunteers.
 - A baseline PET scan is performed to measure the initial receptor density.
 - LML134 is then administered, followed by a second PET scan.



 The reduction in the binding of the radiotracer after LML134 administration is used to calculate the percentage of H3 receptors occupied by the drug.

Experimental Workflow for H3 Receptor Occupancy PET Study



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Caption: Generalized workflow for the H3 receptor occupancy PET study.

Potential in Other Neurological Disorders

While **LML134** was primarily investigated for a sleep-related disorder, the role of the histaminergic system in various neurological functions suggests a broader therapeutic potential for H3 receptor inverse agonists. Modulation of histamine, acetylcholine, norepinephrine, and dopamine release could theoretically be beneficial in conditions characterized by cognitive deficits, attention impairment, and other neurological symptoms. However, it is important to



note that specific preclinical or clinical data for **LML134** in other neurological disorders is not available in the public domain.

Conclusion

LML134 is a well-characterized histamine H3 receptor inverse agonist with a pharmacokinetic and pharmacodynamic profile designed to promote wakefulness. Although its clinical development for shift work disorder was halted, the available data contribute to the understanding of H3 receptor pharmacology and its potential as a therapeutic target. Further research into the role of the histaminergic system in a range of neurological disorders may yet reveal new applications for compounds with a similar mechanism of action. The information presented in this guide provides a foundation for researchers and drug development professionals interested in this area of neuropharmacology.

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